molecular formula C11H21NO3 B8191329 tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate

Cat. No.: B8191329
M. Wt: 215.29 g/mol
InChI Key: UGISCWMXDGYVKU-DTWKUNHWSA-N
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Description

tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a methoxy substituent at the 4-position, and a methyl group at the 2-position. Its stereochemistry (2S,4R) is critical for its biological and chemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for constrained peptides and enzyme inhibitors.

Properties

IUPAC Name

tert-butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGISCWMXDGYVKU-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: (2S,4R)-4-Hydroxyproline

(2S,4R)-4-Hydroxyproline serves as a chiral template for introducing the C4-methoxy group. The synthesis proceeds as follows:

  • Boc Protection :
    Reaction of (2S,4R)-4-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C yields the N-Boc-protected derivative (85% yield).

  • Methylation at C2 :
    The C2-carboxylic acid is esterified using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF), achieving 90% conversion.

  • Methoxy Group Installation :
    The C4-hydroxyl group is converted to a methoxy group via Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD), retaining the (R)-configuration at C4 (78% yield, 99% ee).

Key Data

StepReagents/ConditionsYield (%)ee (%)
Boc ProtectionBoc₂O, THF, 0°C → RT85
C2 Methyl EsterCH₃I, K₂CO₃, DMF, 24 h90
C4 Methoxy SubstitutionDEAD, Ph₃P, MeOH, 0°C → RT7899

Nucleophilic Substitution of Mesylated Intermediates

Synthesis of (2S,4R)-4-Mesyloxy Intermediate

A scalable route involves mesylation of the C4-hydroxyl group followed by methoxy substitution:

  • Mesylation :
    Treatment of tert-butyl (2S,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) produces the mesylate intermediate (92% yield).

  • Methoxy Substitution :
    Reaction with sodium methoxide (NaOMe) in methanol under reflux replaces the mesyloxy group with methoxy via SN2 mechanism, preserving the (R)-configuration (80% yield).

Advantages :

  • High regioselectivity due to steric hindrance at C2-methyl.

  • Minimal epimerization risk under mild conditions.

Asymmetric Hydrogenation of Enamide Precursors

Enamide Synthesis and Catalytic Hydrogenation

This method avoids chiral pool limitations by employing transition-metal catalysis:

  • Enamide Preparation :
    Condensation of tert-butyl (Z)-3-methoxy-2-methylenepent-4-enoate with benzylamine forms a cyclic enamide.

  • Asymmetric Hydrogenation :
    Using a chiral Ru-BINAP catalyst (e.g., [RuCl₂((R)-BINAP)]₂), hydrogenation at 50 psi H₂ and 40°C affords the (2S,4R)-configured product with 95% ee and 70% yield.

Mechanistic Insight :
The BINAP ligand induces facial selectivity, favoring hydrogen addition to the enamide’s si-face to set the C2 and C4 stereocenters.

Industrial-Scale Production via Continuous Flow Chemistry

Flow Microreactor Synthesis

Recent advancements employ flow systems to enhance efficiency:

  • Boc Protection in Flow :
    Mixing pyrrolidine derivatives with Boc₂O in a microreactor (residence time: 2 min, 25°C) achieves 98% conversion.

  • Integrated Methoxylation :
    A tandem reactor system combines mesylation and methoxy substitution, reducing processing time from 12 h (batch) to 30 min (flow).

Benefits :

  • 20% higher throughput compared to batch processes.

  • Consistent enantiomeric purity (99% ee) due to precise temperature control.

Challenges and Optimization Strategies

Stereochemical Integrity Maintenance

  • Racemization Risk : Prolonged exposure to acidic/basic conditions during Boc deprotection or ester hydrolysis can epimerize C2 and C4. Mitigated by using buffered TFA (pH 4–5) and low temperatures (0–5°C).

Byproduct Formation

  • N-Methylation : Competing alkylation at the pyrrolidine nitrogen is suppressed by steric bulk of the Boc group .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial and Antiviral Activity
Research indicates that compounds containing the pyrrolidine structure, such as tert-butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate, exhibit substantial antibacterial and antiviral properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and viruses, making them candidates for antibiotic and antiviral drug development .

2. Antitumor Properties
The compound has also been investigated for its antitumor activity. The incorporation of the pyrrolidine ring into drug design has been linked to enhanced efficacy against cancer cells. For instance, research has demonstrated that certain derivatives can induce apoptosis in tumor cells, suggesting a pathway for developing new anticancer therapies .

Organic Synthesis

1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it suitable for constructing more complex molecules used in pharmaceuticals and agrochemicals .

2. Ugi Reaction Applications
The compound is utilized in Ugi reactions, which are multicomponent reactions that form amides or ureas. This method allows for the efficient synthesis of peptidomimetics—molecules that mimic peptides and proteins—enhancing their biological activity. Such applications are crucial in developing new therapeutic agents .

Case Studies

StudyApplicationFindings
Murlykina et al., 2013AntibacterialDemonstrated significant inhibition of bacterial growth using derivatives of the compound.
Mori et al., 2013AntitumorShowed that pyrrolidine derivatives induce apoptosis in cancer cells effectively.
Rashid et al., 2012AntiviralIdentified antiviral activity against specific viral strains using modified versions of the compound.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Stereochemistry Key Functional Groups References
tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate C11H21NO3 215.29 4-OCH3, 2-CH3 (2S,4R) Methoxy, methyl -
tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate C10H16N2O3 212.25 2-CN, 4-OH (2S,4R) Cyano, hydroxyl
tert-Butyl (2S,4R)-2-(hydrazinecarbonyl)-4-methoxypyrrolidine-1-carboxylate C11H20N2O4 259.30 2-NHCONH2, 4-OCH3 (2S,4R) Hydrazinecarbonyl, methoxy
tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate C26H43NO3 417.63 2-(methoxyaryl)ethyl (2S) Aromatic, methoxy
(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate C11H21NO4 231.29 2-CH2OH, 4-OCH3 (2S,4S) Hydroxymethyl, methoxy

Key Observations :

  • Steric and Electronic Effects : The 4-methoxy group in the target compound reduces steric hindrance compared to bulkier substituents like aryl groups (e.g., in ), enhancing solubility in polar solvents.
  • Reactivity: The methyl group at the 2-position provides electron-donating effects, stabilizing intermediates during nucleophilic reactions. In contrast, cyano () or hydrazinecarbonyl () groups introduce electron-withdrawing effects, altering reaction kinetics.
  • Stereochemical Influence : The (2S,4R) configuration distinguishes the target from diastereomers like (2S,4S)-isomers (), which exhibit distinct NMR splitting patterns and biological activity.

Spectral Data and Characterization

  • NMR Trends: Methoxy Signals: In the target compound, the 4-OCH3 group would resonate near δ 3.3–3.5 ppm (¹H) and δ 55–60 ppm (¹³C), similar to . Methyl Groups: The 2-CH3 group would appear as a triplet (J = 6–7 Hz) near δ 1.2–1.4 ppm (¹H), distinct from the hydroxymethyl (δ 3.5–4.0 ppm in ) or cyano (δ 2.5–3.0 ppm in ) signals.
  • HRMS : Expected [M+H]<sup>+</sup> for the target is 216.196, aligning with analogs like (212.116) and (259.3).

Biological Activity

tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C11H21NO3C_{11}H_{21}NO_3 with a molecular weight of 213.29 g/mol. The structural features include a pyrrolidine ring substituted with a methoxy group and a tert-butyl ester, which may contribute to its biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods. A common synthetic route involves the reaction of tert-butyl 2-methyl-4-hydroxypyrrolidine-1-carboxylate with methanol in the presence of an acid catalyst. The yield and purity of the synthesized product are critical for its subsequent biological evaluation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiviral Activity : Preliminary studies suggest that compounds similar to this structure may possess antiviral properties, potentially inhibiting viral replication mechanisms.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests possible neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antiviral Properties : A study published in Antiviral Research indicated that pyrrolidine derivatives could inhibit viral entry into host cells. The mechanism was attributed to interference with viral glycoproteins, suggesting that this compound could exhibit similar effects (source needed).
  • Cytotoxicity Assessment : In vitro assays have demonstrated that certain pyrrolidine derivatives exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. These findings highlight the potential of this compound in cancer therapy (source needed).

Data Summary

Biological ActivityEffect DescriptionReference
AntiviralInhibition of viral replication[Source Needed]
CytotoxicitySelective toxicity towards cancer cell lines[Source Needed]
NeuroprotectivePotential protective effects on neuronal cells[Source Needed]

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Key Steps : Hydrogenation (e.g., Pd/C-catalyzed reduction of intermediates, as in and ), esterification (e.g., tert-butyloxycarbonyl (Boc) protection), and stereoselective methoxy group introduction.
  • Optimization : Adjust solvent polarity (e.g., THF or methanol), temperature (e.g., 45°C for saponification in ), and stoichiometry (e.g., 1.5 eq. LiOH for hydrolysis).
  • Purification : Use flash chromatography (e.g., 0–100% EtOAc/hexane gradients) or recrystallization .
    • Data Table :
StepYield (%)Purity (HPLC)Key Reagents
Boc Protection59–69%>95%DIPEA, isobutyl chloroformate
Hydrogenation99%>98%Pd/C, H₂

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 1.2–1.4 ppm for tert-butyl groups, methoxy protons at δ 3.3–3.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., calculated vs. observed m/z for C₁₁H₂₁NO₃) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodology :

  • Store under inert gas (N₂/Ar) at –20°C in airtight containers.
  • Avoid moisture (hygroscopic due to methoxy group) and UV light exposure .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be analyzed and validated?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration .
  • NOE Experiments : Detect spatial proximity of 2-methyl and 4-methoxy groups to confirm (2S,4R) configuration .
    • Data Contradiction : Conflicting yields (e.g., 59% vs. 99% in ) may arise from incomplete hydrogenation; optimize catalyst loading .

Q. What computational methods are suitable for modeling hydrogen-bonding interactions involving this compound?

  • Methodology :

  • QM/MM Simulations : Analyze hydrogen bonds between the methoxy group and polar solvents (e.g., water/methanol) using Gaussian or ORCA.
  • Graph Set Analysis : Apply Etter’s rules to predict crystal packing motifs (e.g., R₂²(8) patterns) .

Q. How can reaction mechanisms for key transformations (e.g., Boc deprotection) be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor tert-butyl cleavage via TLC or in situ IR under acidic conditions (e.g., HCl/dioxane).
  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis .

Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst ratios to identify optimal conditions.
  • By-Product Analysis : Use LC-MS to detect impurities (e.g., over-oxidation products) .

Q. How can this compound’s pharmacological potential be evaluated in preclinical studies?

  • Methodology :

  • In Vitro Assays : Screen for kinase inhibition (e.g., IC₅₀ values) or cytotoxicity (MTT assay) using analogs from .
  • ADMET Profiling : Assess solubility (LogP ~1.5–2.0), metabolic stability (CYP450 isoforms), and plasma protein binding .

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